N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
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Overview
Description
“N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide” is a compound that is a derivative of thieno[3,4-b][1,4]dioxine . It is a solid substance that is amber to brown in color . It is a derivative of thiophene and dioxolane rings, with specific structure and properties .
Synthesis Analysis
The synthesis of this compound involves complex organic synthesis methods. For example, a similar compound, a π-conjugated conducting polymer, was designed and synthesized by direct arylation polymerization method .Molecular Structure Analysis
The molecular structure of this compound involves a thiophene ring and a dioxolane ring . The exact molecular structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving this compound are likely complex and would depend on the specific conditions and reagents used. One study showed that a similar compound could be doped by protonic acid in both solution and solid-state .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stable under normal conditions . The exact physical and chemical properties would depend on factors such as purity and specific conditions.Scientific Research Applications
Photophysical Characteristics : The compound and its derivatives, synthesized from p-N,N-diethyl amino salicylaldehyde with different substituted o-phenylenediamine or o-aminophenol or o-aminothiophenol, exhibit significant photophysical properties. These include solvent polarity effects on absorption-emission properties and dual emission characteristics, making them potentially useful in fluorescence studies and material sciences (Padalkar et al., 2011).
Reactivity and Derivative Formation : The reactivity of the compound has been explored, especially its reaction with 1,2-dibromoethane, leading to the formation of derivatives like the 2,3-dihydrothieno[3,4-b][1,4]dioxine-derivative and 3-oxo-2,3-dihydrothiophene. This demonstrates its potential in organic synthesis and derivative formulation (Holzer et al., 1994).
Inhibitory Activity Toward Human Leukocyte Elastase (HLE) : 2-(Diethylamino)thieno1,3ŏxazin-4-ones, synthesized from this compound, show inhibitory activity toward HLE. These compounds, with their extraordinary chemical stability, have potential applications in medicinal chemistry, particularly in treating diseases associated with HLE activity (Gütschow et al., 1999).
Anticonvulsant Activity : Derivatives synthesized from N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide have been investigated for anticonvulsant activity. These compounds have shown protection against induced convulsions in experimental models, suggesting their potential use in neuropharmacology (Kulandasamy et al., 2010).
Antimicrobial Activity : Certain derivatives of this compound exhibit antimicrobial properties against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger. This highlights its potential application in developing new antimicrobial agents (Padalkar et al., 2016).
Molecular and Solid-State Characterization : Studies on the molecular orientation and solid-state characterization of derivatives, like EDOTacid, a comonomer for polymers, provide insights into the physical properties of these compounds. This knowledge is crucial for their application in materials science and polymer chemistry (Subramanian et al., 2019).
Cancer Research Applications : Some derivatives synthesized from N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide have been evaluated for anticancer activity. Their interactions with DNA and impact on cancer cell lines like HeLa and MCF-7 suggest potential applications in oncology and drug development (Uddin et al., 2019).
Synthesis of PET Tracers for Cancer Imaging : Its derivatives have been used in the synthesis of novel positron emission tomography (PET) tracers for imaging cancer tyrosine kinase, indicating applications in diagnostic imaging and cancer research (Wang et al., 2005).
Safety and Hazards
properties
IUPAC Name |
N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-3-12(4-2)11(13)10-9-8(7-16-10)14-5-6-15-9/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCPZECYASDMIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C2C(=CS1)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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